6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile
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Overview
Description
6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a chloro group at the 6th position and a carbonitrile group at the 7th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Oxidized derivatives such as N-oxides.
Reduction Products: Reduced derivatives such as amines.
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of fluorescent probes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide
- 6-Chloroimidazo[1,2-a]pyridine-4-carbonitrile
Uniqueness
6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile is unique due to the specific positioning of the chloro and carbonitrile groups, which influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct chemical properties and biological effects, making it valuable for specific research and industrial applications.
Biological Activity
6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core with a chlorine atom at the 6-position and a carbonitrile group at the 7-position. This unique arrangement of substituents contributes to its reactivity and interaction with biological targets.
Structural Feature | Description |
---|---|
Imidazo[1,2-a]pyridine | Heterocyclic framework known for biological activity |
Chlorine Substituent | Enhances binding affinity to biological targets |
Carbonitrile Group | Imparts unique chemical reactivity |
Antimicrobial Properties
Recent studies have highlighted the efficacy of this compound against various pathogens, particularly Mycobacterium tuberculosis (Mtb). The compound exhibits significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.
- Minimum Inhibitory Concentration (MIC) :
Enzyme Inhibition
The compound has shown potential as an inhibitor of cholinesterases, which are crucial in neurodegenerative diseases such as Alzheimer's. The presence of electron-withdrawing groups like chlorine enhances its inhibitory potency.
- Inhibition Potency :
- Compounds derived from this scaffold have been noted to inhibit acetylcholinesterase and butyrylcholinesterase effectively .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazo ring influence their potency and selectivity.
- Key Findings :
Case Study 1: Anti-Tuberculosis Activity
A study evaluated a series of imidazo[1,2-a]pyridine derivatives, including this compound, against Mtb. The findings indicated that specific modifications led to enhanced activity compared to standard treatments like isoniazid.
- Results :
- Compounds demonstrated MIC values that were significantly lower than those of traditional anti-TB drugs.
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory effects of various imidazo derivatives. The study found that chlorine substitution at specific positions improved binding affinity to enzyme active sites.
- Results :
- Enhanced inhibition was observed in compounds with a chloro group compared to non-substituted analogs .
Properties
Molecular Formula |
C8H4ClN3 |
---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-7-5-12-2-1-11-8(12)3-6(7)4-10/h1-3,5H |
InChI Key |
WQNIJSOIEFDEIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)C#N)Cl |
Origin of Product |
United States |
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